5-(1-aza-2-(4-butoxyphenyl)vinyl)-3-(4-chlorophenyl)-4-imino-2-oxo-1H-1,3-diazine-6-carbonitrile
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Overview
Description
5-(1-aza-2-(4-butoxyphenyl)vinyl)-3-(4-chlorophenyl)-4-imino-2-oxo-1H-1,3-diazine-6-carbonitrile is a complex organic compound that belongs to the class of pyrimidine derivatives. This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with various functional groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-aza-2-(4-butoxyphenyl)vinyl)-3-(4-chlorophenyl)-4-imino-2-oxo-1H-1,3-diazine-6-carbonitrile can be achieved through a multi-step process. One common method involves the reaction of 4-butoxybenzaldehyde with cyanothioacetamide under basic conditions to form an intermediate, which is then reacted with 4-chlorobenzaldehyde and guanidine to yield the final product .
Industrial Production Methods
Industrial production of this compound typically involves optimizing the reaction conditions to maximize yield and purity. This includes controlling the temperature, pH, and reaction time, as well as using high-purity reagents and solvents. The process may also involve purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions
5-(1-aza-2-(4-butoxyphenyl)vinyl)-3-(4-chlorophenyl)-4-imino-2-oxo-1H-1,3-diazine-6-carbonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino and carbonitrile groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Various nucleophiles such as amines, alcohols, or thiols; reactions are often conducted in polar solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo derivatives, while reduction can lead to the formation of amine or alcohol derivatives.
Scientific Research Applications
5-(1-aza-2-(4-butoxyphenyl)vinyl)-3-(4-chlorophenyl)-4-imino-2-oxo-1H-1,3-diazine-6-carbonitrile has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 5-(1-aza-2-(4-butoxyphenyl)vinyl)-3-(4-chlorophenyl)-4-imino-2-oxo-1H-1,3-diazine-6-carbonitrile involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties .
Comparison with Similar Compounds
Similar Compounds
6-Amino-4-(4-butoxyphenyl)-3,5-dicyanopyridine-2(1H)-thione: Shares a similar pyridine structure and functional groups.
4-[(1,2-Dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene: Contains a pyrimidine ring and similar substituents.
Uniqueness
5-(1-aza-2-(4-butoxyphenyl)vinyl)-3-(4-chlorophenyl)-4-imino-2-oxo-1H-1,3-diazine-6-carbonitrile is unique due to its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
6-amino-5-[(4-butoxyphenyl)methylideneamino]-1-(4-chlorophenyl)-2-oxopyrimidine-4-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN5O2/c1-2-3-12-30-18-10-4-15(5-11-18)14-26-20-19(13-24)27-22(29)28(21(20)25)17-8-6-16(23)7-9-17/h4-11,14H,2-3,12,25H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABBDGOTZAOPLFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C=NC2=C(N(C(=O)N=C2C#N)C3=CC=C(C=C3)Cl)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN5O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
421.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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